molecular formula C7H10O3 B3049886 Ethyl 3-oxopent-4-enoate CAS No. 22418-80-0

Ethyl 3-oxopent-4-enoate

Cat. No. B3049886
CAS RN: 22418-80-0
M. Wt: 142.15 g/mol
InChI Key: IEZWUJDDYLWKEP-UHFFFAOYSA-N
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Description

Ethyl 3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is not intended for human or veterinary use and is used for research purposes only. It is also used as a monomer in copolymerization reactions .


Synthesis Analysis

Ethyl 3-oxopent-4-enoate can be synthesized from condensation methods . For instance, a mixture of ethyl acetoacetate and benzaldehyde in ethanol can be refluxed for 2 hours to produce Ethyl 3-oxopent-4-enoate . It also plays a role in the photochemical synthesis of pyrethroid components.


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxopent-4-enoate consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 142.15 g/mol .


Chemical Reactions Analysis

Ethyl 3-oxopent-4-enoate is used in various chemical reactions. For example, it is used in Rhodium (II) acetate-catalyzed reactions, resulting in the formation of various esters. It also transforms into Nazarov’s reagent for annulation reactions.


Physical And Chemical Properties Analysis

Ethyl 3-oxopent-4-enoate is a colorless liquid with a fruity odor. It has a molecular weight of 142.15 g/mol . The InChI code is 1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3 .

Scientific Research Applications

Photochemical Synthesis

Ethyl 3-oxopent-4-enoate plays a role in the photochemical synthesis of pyrethroid components. The synthesis and photochemical reactions of oxime acetates of ethyl derivatives demonstrate its potential in creating cyclopropane derivatives through the aza-di-π-methane reaction (Armesto, Gallego, & Horspool, 1990).

Crystal Packing Interactions

In crystallography, ethyl derivatives have shown unique interactions, such as N⋯π and O⋯π interactions, rather than direct hydrogen bonding. This highlights its significance in the study of molecular interactions and crystal packing (Zhang, Wu, & Zhang, 2011).

Catalysis and Chemical Synthesis

Ethyl 3-oxopent-4-enoate is used in Rhodium(II) acetate-catalyzed reactions, resulting in the formation of various esters. This demonstrates its utility in facilitating diverse chemical transformations (Taylor & Davies, 1983). Additionally, its transformation into Nazarov's reagent for annulation reactions highlights its versatility in organic synthesis (Benetti et al., 2008).

Enzymatic Synthesis

Ethyl 3-oxopent-4-enoate is used in the enzymatic synthesis of γ-butyrolactones, showcasing its role in biocatalytic processes (Korpak & Pietruszka, 2011).

Solvent Effects in Polymerization

In polymer chemistry, the study of solvent effects on the radical copolymerization of ethyl 3-oxo-4-pentenoate with styrene reveals its significance in understanding monomer reactivity ratios and solvent influences (Masuda, Tanaka, & Ota, 1987).

Safety and Hazards

Ethyl 3-oxopent-4-enoate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

ethyl 3-oxopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-6(8)5-7(9)10-4-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZWUJDDYLWKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501664
Record name Ethyl 3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxopent-4-enoate

CAS RN

22418-80-0
Record name Ethyl 3-oxopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ylide 3-oxo-4-(triphenylphosphoranylidene)butanoate (4.82 g, 12.36 mmol) is solved under argon atmosphere in 100 ml acetonitrile. Under vigorous stirring 2-cyclopropyl-4-(4-fluoro-phenyl)-quinoline-3-carbaldehyde (3 g, 10.3 mmol) is added in 5 portions and then heated to reflux. After 50 h the reaction is cooled to room temperature. The slight brown solvent is evaporated and the residue is dried under vacuum to obtain a brown waxy oil. Chromatography over silica gel with hexane:ethylacetate (4:1/v:v) give a yellow oil of 5-(2-cyclopropyl-4-fluoro-phenyl)-quinolin-3-yl)-3-oxo-pent-4-enoic acid ethyl ester. MS: 403.45
Name
3-oxo-4-(triphenylphosphoranylidene)butanoate
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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